molecular formula C16H17N5O4 B6535024 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 1171356-25-4

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B6535024
CAS No.: 1171356-25-4
M. Wt: 343.34 g/mol
InChI Key: VPKLWFAPYVCDRE-UHFFFAOYSA-N
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Description

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C16H17N5O4 and its molecular weight is 343.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.12805404 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects.

Mode of Action

The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific site on the target, known as the active site. In this case, the active site is the LmPTR1 pocket . The compound has a desirable fitting pattern in this pocket, characterized by a lower binding free energy . This interaction leads to changes in the target that result in the compound’s antileishmanial and antimalarial activities .

Biochemical Pathways

It is known that the compound’s interaction with its targets disrupts the normal functioning of the leishmania aethiopica and plasmodium berghei organisms . This disruption leads to the death of these organisms, thereby treating the diseases they cause.

Result of Action

The result of the compound’s action is the inhibition of the Leishmania aethiopica and Plasmodium berghei organisms . Specifically, the compound has been shown to have superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . This leads to a reduction in the symptoms of leishmaniasis and malaria.

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4/c1-9-8-11(21(2)20-9)15-18-19-16(25-15)17-14(22)10-6-5-7-12(23-3)13(10)24-4/h5-8H,1-4H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKLWFAPYVCDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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